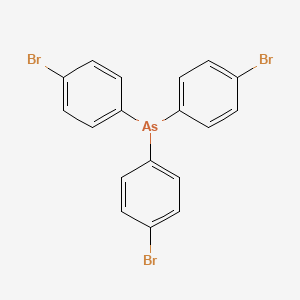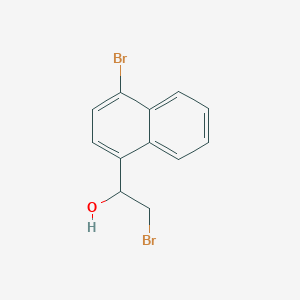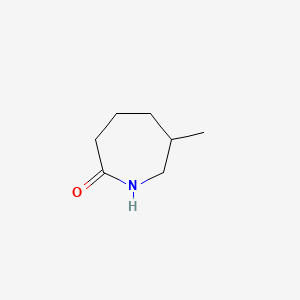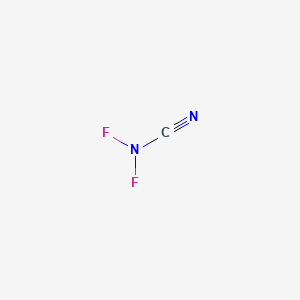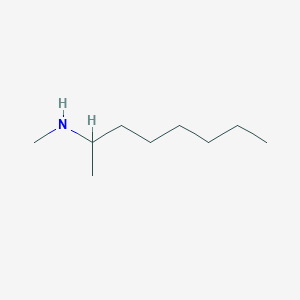
N-methyloctan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyloctan-2-amine is an organic compound that belongs to the class of secondary amines. It is characterized by a methyl group attached to the nitrogen atom and an octyl group attached to the second carbon atom. This compound is a clear, colorless to yellow liquid with a distinctive amine odor. It is known for its lipophilicity and surface activity, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyloctan-2-amine can be synthesized through several methods. One common approach involves the reaction of octanol with methylamine. This reaction typically requires heating and distillation to obtain the desired product . Another method involves the direct reductive N-methylation of nitro compounds, which is more straightforward and avoids the need for pre-preparation of NH-free amines . This method uses methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) under catalytic conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where octanol and methylamine are reacted under controlled conditions. The reaction mixture is then subjected to distillation to purify the product. This process ensures high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-methyloctan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyloctan-2-one, while reduction can produce this compound derivatives .
Aplicaciones Científicas De Investigación
N-methyloctan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-methyloctan-2-amine involves its interaction with molecular targets and pathways within biological systems. As a secondary amine, it can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
N-methyloctan-2-amine can be compared with other similar compounds such as:
N-methylbutan-2-amine: A secondary aliphatic amine with a shorter carbon chain.
N-methylhexan-2-amine: Another secondary amine with a medium-length carbon chain.
N-methylheptan-2-amine: Similar in structure but with one less carbon atom in the chain
Uniqueness
This compound is unique due to its longer carbon chain, which imparts greater lipophilicity and surface activity compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring these properties .
Propiedades
Número CAS |
5452-72-2 |
|---|---|
Fórmula molecular |
C9H21N |
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
N-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-6-7-8-9(2)10-3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
QJJSEMYNBHHRDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
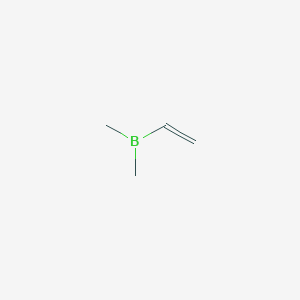
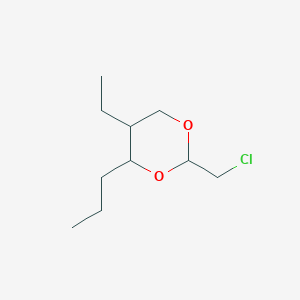
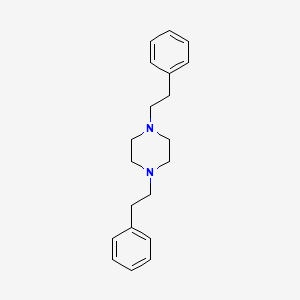
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)

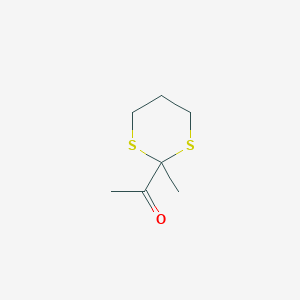

![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)

